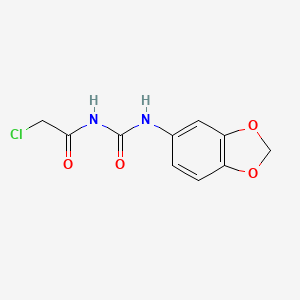![molecular formula C13H13N5O3 B2878429 N-(furan-2-ylmethyl)-N,6-dimethyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1788673-13-1](/img/structure/B2878429.png)
N-(furan-2-ylmethyl)-N,6-dimethyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazoles are a class of nitrogen-containing heterocyclic compounds . They are cyclic compounds with at least two different elements as an atom of ring members . Triazoles contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,3-triazoles has been a subject of extensive research due to its versatile applications . The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories .Molecular Structure Analysis
Triazole compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 .Chemical Reactions Analysis
Triazoles are readily capable of binding in the biological system with a variety of enzymes and receptors . They have been produced by continuous C-H functionalization and C-C, N-N, and C-N bond formation reactions .Physical And Chemical Properties Analysis
Triazoles have numerous useful properties like high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature), aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound N-(furan-2-ylmethyl)-N,6-dimethyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide represents a versatile precursor in the synthesis of various heterocyclic compounds. Research has explored its utility in generating novel azines, azolotriazines, and derivatives incorporating furan and pyrazine moieties. These efforts underline the compound's significance in synthetic chemistry, particularly in designing molecules with potential pharmacological properties.
For instance, enaminone derivatives incorporating dibromobenzofuran moieties have been synthesized to yield novel azines and azolotriazines through coupling with aromatic diazonium chloride and hetero-aromatic amines, demonstrating the compound's role as a synthetic precursor (Sanad & Mekky, 2018). Similarly, derivatives with incorporated furazan ring have been prepared, highlighting the compound's application in generating heterocyclic compounds with potential antimicrobial and pharmacological activities (Sheremetev et al., 2012).
Biological Activities and Potential Therapeutic Applications
While direct studies on this compound and its derivatives' biological activities are limited, the research on similar compounds suggests potential applications in antimicrobial, antifungal, and antitumor therapies. Compounds derived from similar chemical structures have exhibited promising antibacterial, antifungal, and antitumor activities, indicating the therapeutic potential of these chemical frameworks.
For example, novel enaminones have been synthesized and shown to possess antimicrobial and antitumor activities, suggesting the potential utility of this compound derivatives in developing new therapeutic agents (Riyadh, 2011). Additionally, the synthesis of piperazine and triazolo-pyrazine derivatives and their in vitro antimicrobial evaluation underline the importance of such compounds in medicinal chemistry, offering insights into the design of new antimicrobials (Patil et al., 2021).
Mechanism of Action
Target of Action
The primary targets of this compound are c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their overexpression or mutation is often associated with various types of cancer .
Mode of Action
The compound interacts with its targets by inhibiting their activities . This inhibition prevents the kinases from phosphorylating other proteins, thereby disrupting the signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these pathways, the compound can prevent the activation of downstream effectors that promote cell growth and survival . This can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines . It has been found to inhibit the growth of A549, MCF-7, and Hela cancer cell lines . Moreover, it induces the late apoptosis of A549 cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Future Directions
Triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . Therefore, the development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest .
properties
IUPAC Name |
N-(furan-2-ylmethyl)-N,6-dimethyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3/c1-8-6-18-11(12(19)14-8)10(15-16-18)13(20)17(2)7-9-4-3-5-21-9/h3-6H,7H2,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIRDSCBPDQDAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)N(C)CC3=CC=CO3)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-4-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2878347.png)
![(1R)-2,2,2-Trifluoro-1-{3-methyl-6-phenylimidazo-[2,1-b][1,3]thiazol-2-yl}ethan-1-amine](/img/structure/B2878349.png)
![N-[2-[2-(3-Tert-butyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2878351.png)

![2-chloro-N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B2878353.png)
![2,2-Dimethyl-1-[4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidin-1-yl]propan-1-one](/img/structure/B2878357.png)
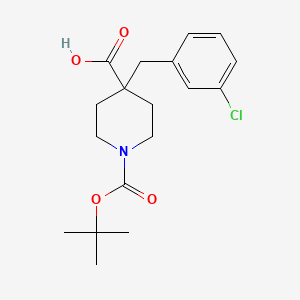
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-nitrobenzamide](/img/structure/B2878359.png)
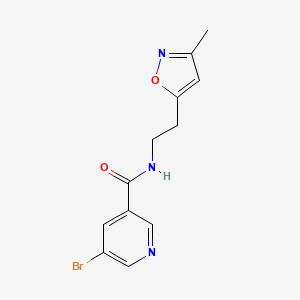
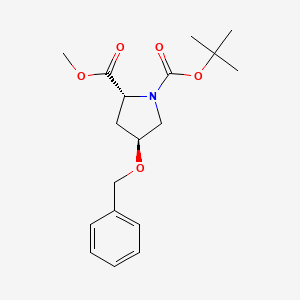
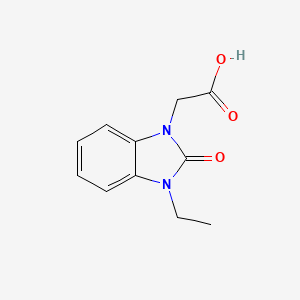
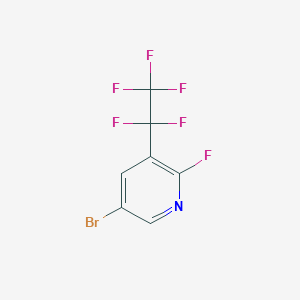
![6-Acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2878368.png)
